molecular formula C17H17Cl2N B1200038 Sertraline CAS No. 79617-96-2

Sertraline

Cat. No.: B1200038
CAS No.: 79617-96-2
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-SJCJKPOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sertraline involves several steps, starting from the precursor compound, 3,4-dichlorophenylacetonitrile. The key steps include:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Sertraline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Approved Medical Uses

Sertraline is FDA-approved for several conditions, including:

  • Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.
  • Obsessive-Compulsive Disorder (OCD) : Reduces compulsive behaviors and intrusive thoughts.
  • Post-Traumatic Stress Disorder (PTSD) : Aids in managing symptoms following traumatic experiences.
  • Panic Disorder : Helps in reducing panic attacks and associated anxiety.
  • Premenstrual Dysphoric Disorder (PMDD) : Alleviates severe emotional and physical symptoms related to the menstrual cycle.
  • Social Anxiety Disorder (SAD) : Improves social functioning by reducing anxiety in social situations.

Off-Label Uses

In addition to its approved indications, this compound is also used off-label for:

  • Generalized Anxiety Disorder (GAD)
  • Fibromyalgia
  • Premature ejaculation
  • Migraine prophylaxis
  • Diabetic neuropathy
  • Neurocardiogenic syncope .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound across different populations and settings:

Major Depressive Disorder

A study indicated that this compound significantly improved depressive symptoms compared to placebo, with a response rate of approximately 63% in treated patients versus 37% in placebo groups . Additionally, it was found that this compound was better tolerated in clinical practice than in controlled research settings, suggesting that real-world effectiveness may be higher than reported in clinical trials .

Generalized Anxiety Disorder

In a randomized trial, this compound demonstrated significant efficacy over placebo, with marked improvements observed on the Hamilton Anxiety Scale at four weeks into treatment. The dropout rate due to adverse events was comparable between this compound (8%) and placebo (10%), indicating good tolerability .

Case Studies and Clinical Trials

The following tables summarize key findings from notable case studies and clinical trials involving this compound.

Study/TrialCondition TreatedSample SizeEfficacy RateAdverse Events
Clinical Practice StudyMajor Depressive Disorder20087% response rateLower adverse events compared to clinical trials
Randomized Controlled TrialGeneralized Anxiety Disorder15063% response rateSimilar dropout rates for adverse effects
Longitudinal StudyPTSD300Significant symptom reductionCommonly reported headaches and insomnia

Mechanism of Action

Sertraline exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target of this compound is the serotonin transporter (SERT). By binding to SERT, this compound prevents the reabsorption of serotonin, thereby prolonging its action at the synapse .

Biological Activity

Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacodynamics

Mechanism of Action
this compound selectively inhibits the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound shows weak inhibitory effects on norepinephrine and dopamine transporters, as well as interactions with various cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .

Inhibition of Cytochrome P450 Enzymes

This compound has been studied for its effects on several cytochrome P450 enzymes:

  • CYP2D6 : Exhibits weak inhibition, with some studies suggesting it can moderately affect the metabolism of certain drugs .
  • CYP2C19 : Moderate inhibition observed, particularly affecting the metabolism of S-mephenytoin .
  • CYP3A4/5 : Mixed evidence exists regarding its inhibitory effects; some studies report increased cytotoxicity of carbamazepine due to enhanced metabolite production .
  • CYP2B6 : Inhibition noted, impacting drugs like efavirenz and methadone .

Pharmacokinetics

This compound is extensively metabolized in the liver with a high protein binding rate (98%-99%). Its primary active metabolite is desmethylthis compound. The drug's half-life ranges from 22 to 36 hours, allowing for once-daily dosing. The absorption of this compound can be influenced by food intake, with peak plasma concentrations typically reached within 4-6 hours post-administration .

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability44%
Peak Plasma Concentration4-6 hours
Half-Life22-36 hours
Protein Binding98%-99%
MetabolismHepatic (CYP450)

Major Depressive Disorder (MDD)

Several studies have demonstrated this compound's efficacy in treating MDD. A notable clinical trial reported a significant reduction in depression severity compared to placebo after 12 weeks of treatment, with an effect size of 0.51 on the Clinical Global Impression scale .

Anxiety Disorders

In generalized anxiety disorder (GAD) trials, this compound was found to significantly improve symptoms compared to placebo. Patients showed greater reductions in Hamilton Anxiety Scale scores, indicating its effectiveness in managing anxiety symptoms .

Post-Traumatic Stress Disorder (PTSD)

This compound has been shown to be effective for PTSD. A multicenter trial indicated significant improvements in PTSD symptoms as measured by various scales, including CAPS-2 and CGI ratings. The responder rate was notably higher in the this compound group compared to placebo .

Case Studies

  • Case Study on MDD Treatment : In a clinical practice sample, this compound demonstrated a higher response rate (87%) compared to previous treatments with fluoxetine or tricyclic antidepressants. The tolerability profile was also better in real-world settings .
  • Combination Therapy Study : Research combining this compound with traditional herbal medicine showed enhanced antidepressant effects in animal models, suggesting potential synergistic benefits when used alongside natural compounds .

Safety and Tolerability

This compound is generally well tolerated; however, common side effects include gastrointestinal disturbances, insomnia, and sexual dysfunction. Clinical trials report dropout rates due to adverse events ranging from 8% to 34%, depending on the study design and patient population .

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventThis compound (%)Placebo (%)
Nausea108
Insomnia97
Sexual Dysfunction155
Headache86

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic studies on Sertraline in diverse populations?

  • Answer : Pharmacokinetic studies must account for variables such as body mass index (BMI), administration frequency, and polypharmacy interactions. For example, retrospective analyses of therapeutic drug monitoring (TDM) data should employ multivariate linear regression to isolate factors like BMI and drug combinations (e.g., olanzapine or lithium) that significantly alter this compound's concentration/dose (C/D) ratio . Studies should also standardize blood sampling times relative to dosing and control for genetic polymorphisms affecting metabolic enzymes (e.g., CYP2C19).

Q. How do co-administered medications influence this compound’s therapeutic drug monitoring outcomes?

  • Answer : Drug-drug interactions require rigorous stratification in study design. For instance, combining this compound with olanzapine or lithium elevates its C/D ratio, necessitating adjusted dosing protocols. Researchers should use propensity score matching or stratified randomization to minimize confounding effects in observational studies. Statistical tools like SPSS or R can model interaction effects, as demonstrated in retrospective cohort analyses of TDM data .

Q. What protocols ensure reproducibility in preclinical studies investigating this compound’s neuropharmacological effects?

  • Answer : Detailed documentation of animal models (e.g., species, strain, sex) and dosing regimens (e.g., oral vs. intraperitoneal administration) is essential. Methods sections should specify behavioral assays (e.g., forced swim test for depression-like behavior) and validate outcomes against established scales (e.g., Hamilton Rating Scale for Depression) . Open-access platforms like protocols.io can enhance transparency and replication .

Advanced Research Questions

Q. What experimental design challenges arise when investigating this compound’s repurposing for oncological applications?

  • Answer : Mouse xenograft models face translational limitations, such as interspecies metabolic differences and tumor microenvironment variability. Researchers must incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to align murine dosing with human equivalents. Additionally, studies should prioritize patient-derived tumor organoids to improve clinical relevance, as highlighted in preclinical trials exploring this compound’s inhibition of amino acid addiction in cancer cells .

Q. How can researchers reconcile discrepancies between preclinical findings of this compound’s neuroprotective effects and clinical outcomes in affective disorders?

  • Answer : Contradictions often stem from differences in outcome measures (e.g., behavioral endpoints in animals vs. subjective symptom scales in humans). Bridging this gap requires harmonized biomarkers (e.g., serotonin transporter occupancy via PET imaging) and adaptive trial designs that incorporate preclinical feedback loops. Unpublished data on this compound’s efficacy in repetitive concussive traumatic brain injury (rcTBI) models underscore the need for cross-disciplinary validation .

Q. What statistical approaches optimize analysis of multifactorial influences on this compound’s pharmacodynamics?

  • Answer : Multivariate regression, machine learning (e.g., random forests), and Bayesian networks can disentangle complex interactions between demographic, genetic, and environmental variables. For example, hierarchical linear modeling effectively parsed the effects of age, BMI, and comedications on this compound’s C/D ratio in a 529-sample TDM study .

Q. How should researchers address contradictory efficacy data in this compound studies across different psychiatric populations?

  • Answer : Meta-analyses using PRISMA guidelines can quantify heterogeneity sources (e.g., dosing variability, comorbidity profiles). Sensitivity analyses should exclude outlier studies, while subgroup analyses explore moderators like treatment-resistant depression vs. mild episodic cases. Cross-study comparisons of this compound’s effects in rcTBI versus primary depression models may clarify context-dependent mechanisms .

Methodological Resources :

  • For pharmacokinetic studies: Retrospective TDM frameworks .
  • For preclinical reproducibility: ARRIVE 2.0 guidelines .
  • For statistical rigor: Multivariate regression and machine learning pipelines .

Tables :

Variable Impact on this compound PK/PD Study Design Recommendation
BMI↑ BMI correlates with ↓ C/D ratioStratify cohorts by BMI quartiles
Olanzapine co-administration↑ C/D ratio by 30%Propensity score matching
CYP2C19 polymorphismAlters metabolic clearanceGenotype-phenotype correlation analysis

Properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

79559-97-0 (Hydrochloride)
Record name Sertraline [INN:BAN]
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DSSTOX Substance ID

DTXSID6023577
Record name Sertraline
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Molecular Weight

306.2 g/mol
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Physical Description

Solid
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Boiling Point

416.3±45.0 °C
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Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL
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Mechanism of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation.
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CAS No.

79617-96-2, 79617-95-1
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Melting Point

245-246
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Retrosynthesis Analysis

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